



Neurological adverse effects of Sarolaner in animal studies

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Compound of Interest		
Compound Name:	Sarolaner	
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Technical Support Center: Sarolaner Animal Studies

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the neurological adverse effects of Sarolaner observed in animal studies. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work with Sarolaner and related isoxazoline compounds.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Sarolaner's insecticidal activity and its potential for off-target neurological effects in mammals?

A1: **Sarolaner** is an insecticide and acaricide belonging to the isoxazoline class. Its primary mechanism of action is the functional blockade of ligand-gated chloride channels, specifically GABA (gamma-aminobutyric acid) receptors and glutamate receptors, in the central nervous system of insects and acarines.[1] This blockade prevents the uptake of chloride ions, leading to increased nerve stimulation and the death of the target parasite.[1] While Sarolaner has a much higher selectivity for invertebrate GABA receptors than mammalian receptors, this mechanism is the basis for potential, though rare, neurological adverse effects in mammals.[2] [3]

Troubleshooting & Optimization





Q2: What are the most commonly reported neurological adverse effects of **Sarolaner** in dogs from post-market surveillance?

A2: Post-market surveillance and reporting from poison control centers have identified muscle tremors, convulsions, and ataxia as the most frequently reported neurological signs in dogs and cats exposed to isoxazoline-class drugs, including **Sarolaner**.[4][5][6][7] The FDA has issued alerts to veterinarians and pet owners regarding these potential adverse events.[5][8][9] [10] It is important to note that these events are considered to be rarely reported.[4][6]

Q3: In pre-approval clinical studies, were there any neurological adverse events observed at the recommended therapeutic dose?

A3: In randomized, blinded, multi-centered field studies conducted for the approval of **Sarolaner**, no treatment-related adverse events, including neurological signs, were reported at the recommended therapeutic dose of 2-4 mg/kg.[3][11][12][13] The drug was found to be well-tolerated in the study populations.[11][12]

Q4: At what dosages were neurological adverse effects observed in target animal safety studies for **Sarolaner**?

A4: Neurological signs were observed in target animal safety studies at doses exceeding the maximum recommended therapeutic dose. Specifically, in a European Public Assessment Report, it was noted that neurological signs, generally manifested as tremors, were seen in dogs treated at three times the maximum recommended therapeutic dose (i.e., 12 mg/kg body weight).[9] Another source mentions that in safety studies, tremors and ataxia were observed at 12 mg/kg, and convulsions were seen at 20 mg/kg.[14]

Q5: Is there any information on the safety of **Sarolaner** in dogs with a known predisposition to neurological conditions or with the MDR1 (ABCB1) mutation?

A5: A study was conducted in homozygous ABCB1 mutant collie dogs, which can be more susceptible to the neurotoxic effects of some drugs. In this study, **Sarolaner** was administered at three times the recommended dose (12 mg/kg), and no adverse effects were observed.[14] However, the FDA advises veterinarians to use their specialized training to review a patient's medical history and determine if a product in the isoxazoline class is appropriate for that individual pet.[5]



Troubleshooting Guides

Scenario 1: An investigator observes tremors in a research animal following administration of a high dose of **Sarolaner** in a non-clinical safety study.

- Immediate Action: Ensure the animal's safety and remove any potential hazards from its enclosure. Monitor vital signs and the progression of the tremors.
- Data Collection: Document the time of onset, duration, and severity of the tremors. Record
 the exact dosage and time of administration. Video recording of the clinical signs can be
 valuable for later analysis.
- Protocol Review: Verify that the correct dosage was administered and that there were no errors in the preparation of the dosing solution.
- Next Steps: Consult the study protocol for predefined endpoints and interventions. Based on the severity, a consultation with the attending veterinarian may be necessary. These findings should be documented as an adverse event and considered in the context of the doseresponse relationship for neurotoxicity.

Scenario 2: A researcher is designing a study to evaluate the potential neurobehavioral effects of a new isoxazoline compound and needs to establish a relevant experimental protocol.

- Recommendation: A comprehensive neurobehavioral assessment protocol should be implemented. This would typically include a battery of tests to evaluate different aspects of neurological function.
- Key Components of a Protocol:
 - Clinical Observations: Detailed, standardized scoring of the animal's behavior and physical state at regular intervals. This should include assessments for tremors, ataxia, convulsions, and changes in posture or gait.
 - Motor Function Tests: Use of a rotarod or similar apparatus to quantitatively assess motor coordination and balance.
 - Sensory Function Tests: Evaluation of responses to auditory, visual, and tactile stimuli.



- Open Field Test: To assess general activity levels, exploratory behavior, and anxietyrelated behaviors.
- Body Temperature and Body Weight: Regular monitoring as changes can be indicative of systemic toxicity.
- Considerations: All assessments should be conducted by trained personnel who are blinded to the treatment groups to minimize bias. A baseline assessment prior to drug administration is crucial for comparison.

Data from Animal Safety Studies

The following tables summarize the key findings from target animal safety studies of **Sarolaner**.

Table 1: Summary of Neurological Adverse Events in Dog Safety Studies

Dose Level	Neurological Signs Observed	Study Reference
2-4 mg/kg (Recommended Dose)	No treatment-related adverse events reported in field studies.	[3][11][12][13]
12 mg/kg (3x Max. Recommended Dose)	Tremors, Ataxia	[9][14]
20 mg/kg (5x Max. Recommended Dose)	Tremors, Ataxia, Convulsions	[14]

Experimental Protocols

Protocol: Neurobehavioral Assessment in a Canine Target Animal Safety Study

This protocol outlines a typical approach for assessing the neurobehavioral effects of an investigational drug like **Sarolaner** in dogs.

Animal Selection and Acclimation:

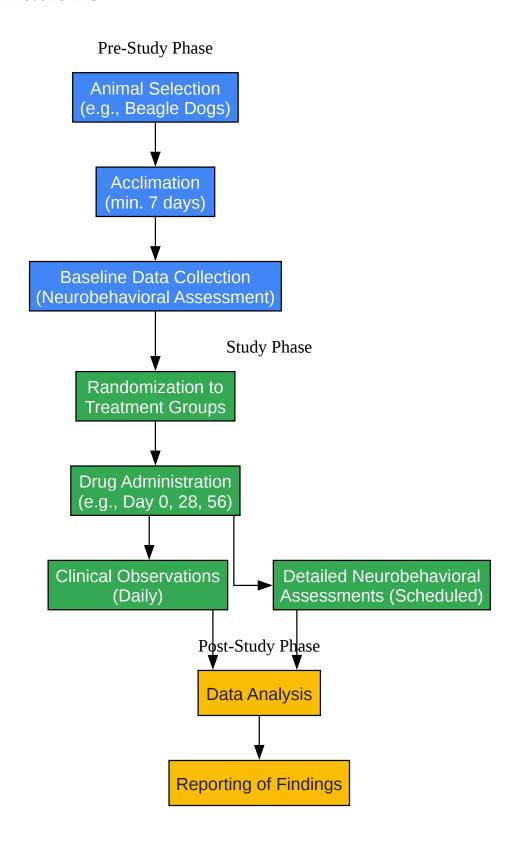


- Healthy, purpose-bred Beagle dogs are commonly used.
- Animals are acclimated to the housing and testing environment for a minimum of 7 days prior to the start of the study.
- Each animal is uniquely identified.
- Groups and Dosing:
 - Animals are randomly assigned to treatment groups (e.g., control, 1x, 3x, and 5x the recommended therapeutic dose).
 - The investigational drug is administered orally at specified intervals (e.g., once monthly).
- Neurobehavioral Assessments:
 - General Clinical Observations: Performed twice daily by trained technicians who are blinded to the treatment groups. Observations include, but are not limited to, posture, gait, activity level, and the presence of any abnormal behaviors such as tremors, ataxia, or seizures.
 - Detailed Neurological Examination: Conducted by a veterinarian at baseline and at peak plasma concentration times post-dosing. This includes assessment of cranial nerves, postural reactions, spinal reflexes, and sensory perception.
 - Functional Observational Battery (FOB): A standardized set of tests to assess nervous system function. This may include:
 - Open-field assessment to observe exploratory behavior and gait.
 - Sensory tests (e.g., response to a penlight, clicker).
 - Motor function tests (e.g., grip strength).
- Data Analysis:
 - The incidence and severity of clinical signs are compared between treatment groups.



• Statistical analysis is performed to determine any significant dose-related effects.

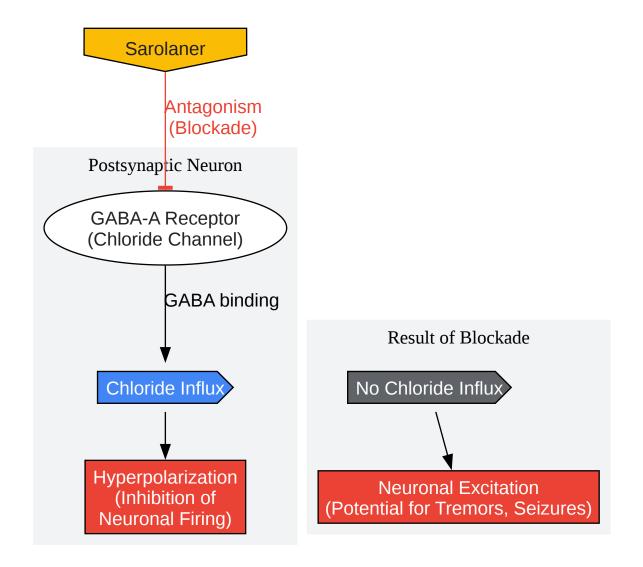
Visualizations





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Caption: Experimental workflow for a neurobehavioral safety study.



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Caption: Sarolaner's antagonistic effect on GABA-A receptors.

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